REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH3:12]O>OS(O)(=O)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
235 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight to completion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to about 40 milliliters
|
Type
|
CUSTOM
|
Details
|
The concentrate was partitioned between ether and half saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was back-extracted once with ether
|
Type
|
WASH
|
Details
|
The organic portion was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WAIT
|
Details
|
The material was placed under high vacuum for one hour
|
Duration
|
1 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |